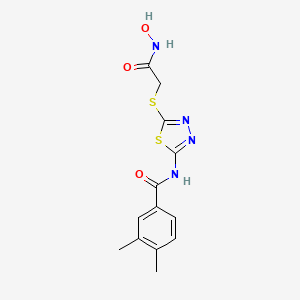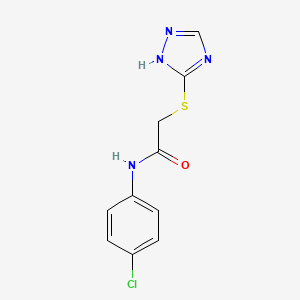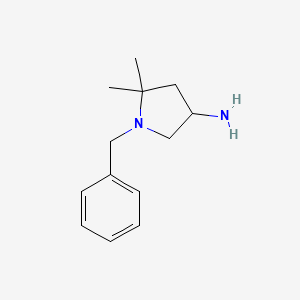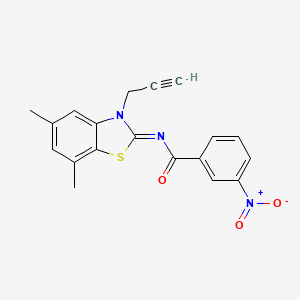
N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C28H35N5OS and its molecular weight is 489.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Carboxamides as Potential Antipsychotic Agents
Research has explored the synthesis of heterocyclic analogues, including compounds structurally related to N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide, as potential antipsychotic agents. These compounds were assessed for their binding affinity to dopamine and serotonin receptors, showing promise in in vitro and in vivo models for antipsychotic activity without significant extrapyramidal side effects, indicating potential for further therapeutic exploration (Norman et al., 1996).
Facile One-Pot Synthesis of Quinazolin-4(3H)-ones
Another study describes a facile one-pot synthesis method for substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones, highlighting the chemical versatility and potential of quinazolinone derivatives in various synthetic pathways (Mohebat et al., 2015).
Synthesis of Cyclopropa[b]quinoline Derivatives
The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives demonstrates the innovative application of cyclopropanation processes in creating constrained amino acid derivatives with unique heterocyclic systems. This work opens new avenues for the development of compounds with potentially significant biological activities (Szakonyi et al., 2002).
Development of CGRP Receptor Inhibitor
Research into the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist involved the synthesis of a compound structurally related to this compound. This study showcases the compound's synthesis on a multikilogram scale and discusses the economic and stereoselective aspects of its production, contributing valuable insights into the manufacturing processes for pharmaceutical compounds (Cann et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide involves the reaction of 1-benzylpiperidine with 4-chloro-2-thioxo-1,2-dihydroquinazoline, followed by the reaction of the resulting intermediate with 4-aminomethylcyclohexanecarboxamide.", "Starting Materials": [ "1-benzylpiperidine", "4-chloro-2-thioxo-1,2-dihydroquinazoline", "4-aminomethylcyclohexanecarboxamide", "Sodium hydride", "Dimethylformamide (DMF)", "Chloroform", "Ethyl acetate", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: 1-benzylpiperidine is reacted with sodium hydride in DMF to form the corresponding sodium salt.", "Step 2: 4-chloro-2-thioxo-1,2-dihydroquinazoline is added to the reaction mixture and stirred at room temperature for several hours to form the intermediate.", "Step 3: The intermediate is then reacted with 4-aminomethylcyclohexanecarboxamide in DMF to form the final product.", "Step 4: The product is purified by column chromatography using a mixture of chloroform and ethyl acetate as the eluent.", "Step 5: The purified product is then recrystallized from methanol and acetic acid to obtain the final compound." ] } | |
Número CAS |
689266-04-4 |
Fórmula molecular |
C28H35N5OS |
Peso molecular |
489.68 |
Nombre IUPAC |
N-(1-benzylpiperidin-4-yl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C28H35N5OS/c34-27(30-23-14-16-33(17-15-23)19-21-6-2-1-3-7-21)22-12-10-20(11-13-22)18-29-26-24-8-4-5-9-25(24)31-28(35)32-26/h1-9,20,22-23H,10-19H2,(H,30,34)(H2,29,31,32,35) |
Clave InChI |
RCKBSIRIZXIXKO-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B2555467.png)


![3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2555471.png)

![N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2555473.png)
![Ethyl 5-(furan-2-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2555474.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555476.png)

![1-methyl-6-(2-morpholinoethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555478.png)



![6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2555486.png)